molecular formula C26H23N3O B1679755 PGP-4008 CAS No. 365565-02-2

PGP-4008

カタログ番号 B1679755
CAS番号: 365565-02-2
分子量: 393.5 g/mol
InChIキー: HVIAKQBMYMKWII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PGP-4008, also known as N-(1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide, is a selective and potent inhibitor of P-glycoprotein. P-glycoprotein is a membrane-bound efflux pump that plays a significant role in multidrug resistance in tumor cells. By inhibiting P-glycoprotein, this compound enhances the efficacy of chemotherapeutic agents like doxorubicin, making it a valuable compound in cancer research .

科学的研究の応用

PGP-4008 has a wide range of applications in scientific research:

作用機序

PGP-4008 exerts its effects by selectively inhibiting P-glycoprotein, a membrane-bound efflux pump that transports various substrates, including chemotherapeutic agents, out of cells. By inhibiting P-glycoprotein, this compound increases the intracellular concentration of these agents, thereby enhancing their cytotoxic effects on tumor cells. The inhibition of P-glycoprotein is achieved through binding to its substrate-binding sites, preventing the efflux of drugs and leading to increased drug retention within the cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of PGP-4008 involves the reaction of 1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain this compound in high purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

化学反応の分析

Types of Reactions: PGP-4008 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: this compound can react with nucleophiles such as amines and thiols in the presence of a base like sodium hydride.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can oxidize this compound to form corresponding quinoline derivatives.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce this compound to its corresponding amine derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce quinoline N-oxides .

類似化合物との比較

PGP-4008 is unique in its high selectivity and potency as a P-glycoprotein inhibitor. Similar compounds include:

    Verapamil: A calcium channel blocker that also inhibits P-glycoprotein but with lower selectivity.

    Cyclosporine A: An immunosuppressant that inhibits P-glycoprotein but has significant side effects.

    Tariquidar: A potent P-glycoprotein inhibitor with a different chemical structure but similar mechanism of action.

Compared to these compounds, this compound offers a higher degree of selectivity and potency, making it a valuable tool in research focused on overcoming multidrug resistance in cancer .

特性

IUPAC Name

N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c30-24(17-19-9-3-1-4-10-19)28-25-21-13-7-8-14-23(21)27-26-22(25)15-16-29(26)18-20-11-5-2-6-12-20/h1-14H,15-18H2,(H,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIAKQBMYMKWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)CC4=CC=CC=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

365565-02-2
Record name PGP-4008
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365565022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PGP-4008
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7JJR8HX5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-M7jjr8HX5D
Reactant of Route 2
Reactant of Route 2
Unii-M7jjr8HX5D
Reactant of Route 3
Reactant of Route 3
Unii-M7jjr8HX5D
Reactant of Route 4
Reactant of Route 4
Unii-M7jjr8HX5D
Reactant of Route 5
Reactant of Route 5
Unii-M7jjr8HX5D
Reactant of Route 6
Reactant of Route 6
Unii-M7jjr8HX5D

Q & A

Q1: What is PGP-4008 and what is its mechanism of action?

A1: this compound is a substituted dihydropyrroloquinoline that acts as a selective antagonist of P-glycoprotein (P-gp). [] P-gp is a transmembrane protein that pumps various molecules, including many anticancer drugs, out of cells, leading to multidrug resistance (MDR). [] By inhibiting P-gp, this compound prevents the efflux of these drugs, increasing their intracellular accumulation and enhancing their efficacy. [, ]

Q2: How effective is this compound in overcoming P-gp mediated drug resistance?

A2: In vitro studies have shown that this compound effectively inhibits P-gp activity in several cell lines, including NCI/ADR (a P-gp overexpressing cell line). [] This inhibition leads to increased intracellular accumulation of P-gp substrate drugs like docetaxel and doxorubicin. [, ] Notably, this compound demonstrated superior selectivity for P-gp compared to another MDR modulator, cyclosporin A, which also inhibits multidrug resistance-related protein 1 (MRP1). []

Q3: Has the efficacy of this compound been demonstrated in vivo?

A3: Yes, this compound has shown promising results in vivo. In a syngeneic murine model of P-gp mediated MDR solid tumors, this compound significantly inhibited tumor growth when administered in combination with doxorubicin. [] Furthermore, unlike cyclosporin A, this compound did not cause significant weight loss in the treated animals, indicating a potentially better safety profile. []

Q4: Are there any potential benefits of using this compound in combination with other anticancer drugs?

A4: Research suggests that combining this compound with certain anticancer drugs could be beneficial. For instance, while a study found an antagonistic growth effect when docetaxel and SN-38 (a camptothecin derivative) were used together, the addition of this compound significantly enhanced growth inhibition and apoptosis compared to the combination therapy alone. [] This highlights the potential of this compound to improve the efficacy of existing chemotherapy regimens.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。